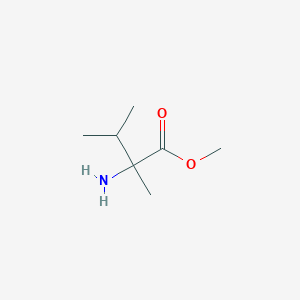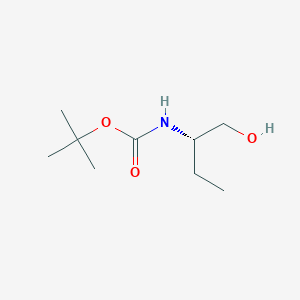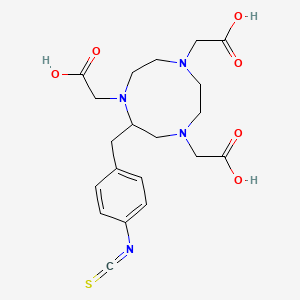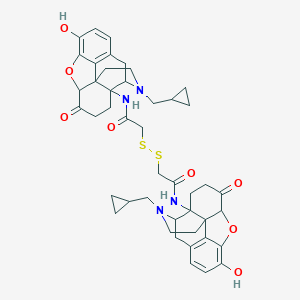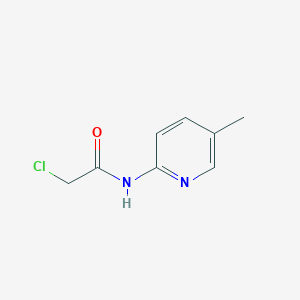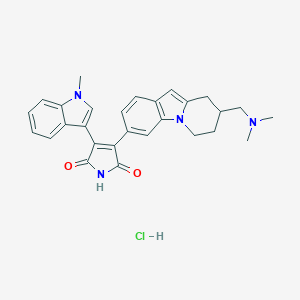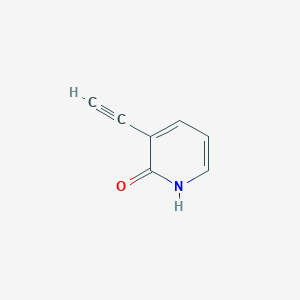
3,4-Difluoro-4'-methylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-4'-methylbenzophenone is a chemical compound that belongs to the family of benzophenones, which are typically characterized by a pair of phenyl rings linked by a carbonyl group. The presence of fluorine atoms and a methyl group in the structure suggests that it may have unique physical and chemical properties, making it potentially useful in various applications such as pharmaceuticals and fine chemicals. While the specific compound 3,4-Difluoro-4'-methylbenzophenone is not directly discussed in the provided papers, related compounds and their properties are extensively studied, which can provide insights into the behavior of similar molecules.
Synthesis Analysis
The synthesis of related fluorinated benzophenones can be achieved through various methods, including the Fridel-Crafts alkylation hydrolysis method, Fridel-Crafts acylation method, halogen substitution method, diazotization oxidation method, catalytic carbonylation method, and oxidation of precursors such as difluorodiphenyldichloroethylene and difluorodiphenylmethane . These methods highlight the versatility and adaptability of synthetic approaches to incorporate fluorine atoms into the benzophenone framework.
Molecular Structure Analysis
Quantum mechanical calculations, such as those performed using Density Functional Theory (DFT), can provide detailed insights into the molecular structure of fluorinated benzophenones. These calculations can predict vibrational frequencies, molecular orbitals, and electrostatic potential maps, which are crucial for understanding the reactivity and interaction of the molecule with other chemical species . Additionally, X-ray crystallography can be used to determine the precise molecular and crystal structures, providing data on conformational flexibility and arrangement .
Chemical Reactions Analysis
The reactivity of fluorinated benzophenones can be inferred from studies on similar compounds. For instance, extended Pummerer reactions have been used to synthesize trifluoromethylbenzo[b]furans from phenols, indicating that the presence of fluorine can influence the course of cyclization reactions . Furthermore, the synthesis of related compounds involves reactions such as oxidative aminocarbonylation-cyclization, which demonstrates the potential for creating complex structures through tandem catalytic processes .
Physical and Chemical Properties Analysis
Fluorinated benzophenones exhibit unique physico-chemical and spectral properties due to the presence of fluorine atoms. These properties include altered vibrational spectra, as evidenced by FT-IR and Raman spectroscopy, and changes in electronic properties such as dipole moments and hyperpolarizability . The introduction of fluorine can also affect the molecule's fluorescence and electrochemical behavior, as seen in studies of related fluorescent compounds . High-performance liquid chromatography (HPLC) can be employed for the quantitative and qualitative analysis of these compounds, indicating their stability and suitability for analytical purposes .
科学的研究の応用
Protein Dynamics and Electrostatics in Enzyme Function
Research on para-Hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, highlights the critical role of dynamic protein structures and electrostatic interactions in catalyzing reactions that involve similar aromatic compounds. The enzyme's ability to catalyze a reaction in two parts—reduction of the enzyme cofactor by NADPH and oxygenation of p-hydroxybenzoate—underscores the importance of conformational changes within the protein to facilitate specific and efficient catalysis. This study may provide insights into designing synthetic catalysts that mimic enzyme functions for aromatic compounds like 3,4-Difluoro-4'-methylbenzophenone (Entsch, Cole, & Ballou, 2005).
Chemosensors Based on Fluorophoric Platforms
The development of chemosensors based on 4-Methyl-2,6-diformylphenol (DFP) compounds for detecting various analytes, including metal ions and neutral molecules, highlights the potential for using structurally similar compounds for sensing applications. The high selectivity and sensitivity of these DFP-based chemosensors suggest that compounds like 3,4-Difluoro-4'-methylbenzophenone could be explored for similar applications, leveraging their fluorophoric properties for the detection of specific analytes (Roy, 2021).
Environmental Fate and Behavior of Aromatic Compounds
Studies on the environmental fate, behavior, and effects of parabens, which share structural similarities with 3,4-Difluoro-4'-methylbenzophenone, offer insights into how such compounds might behave in aquatic environments. The research on parabens, used as preservatives, can inform the environmental risk assessment and management strategies for similar compounds, focusing on their biodegradability, ubiquity in surface water, and potential to form halogenated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant Activities of Polyphenolic Compounds
Research on the molecular basis of the working mechanism of natural polyphenolic antioxidants provides a foundation for understanding how similar compounds, including those with fluorine substitutions like 3,4-Difluoro-4'-methylbenzophenone, might exhibit antioxidant properties. This review encompasses various polyphenols' mechanisms, including H atom transfer and single electron transfer, highlighting the potential health benefits and applications of these compounds in mitigating oxidative stress (Leopoldini, Russo, & Toscano, 2011).
特性
IUPAC Name |
(3,4-difluorophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTNHBNSLSLHQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374267 |
Source


|
| Record name | 3,4-Difluoro-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-4'-methylbenzophenone | |
CAS RN |
157165-29-2 |
Source


|
| Record name | 3,4-Difluoro-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)

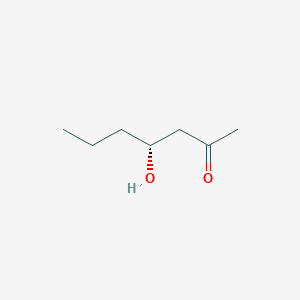
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)


